
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a hydroxyl group and a pyrrolidine ring
Preparation Methods
The synthesis of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 4-chlorobenzoic acid with pyrrolidine in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
2-Hydroxy-4-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but with an additional ketone group, which can alter its reactivity and biological activity.
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the hydroxyl group, which can affect its solubility and interaction with molecular targets.
Pyrrolidin-2-one derivatives: These compounds have a similar pyrrolidine ring but different functional groups, leading to varied applications and properties.
Properties
CAS No. |
539827-14-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-hydroxy-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h3-4,7,13H,1-2,5-6H2,(H,14,15) |
InChI Key |
WNLQICWMXJASTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


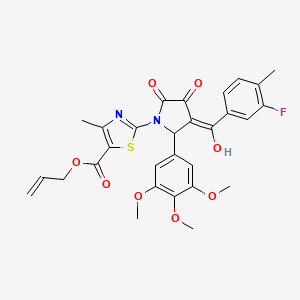
![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
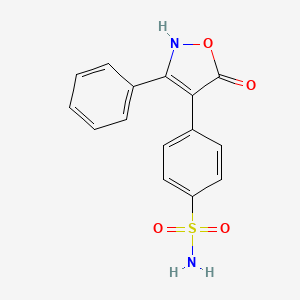
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
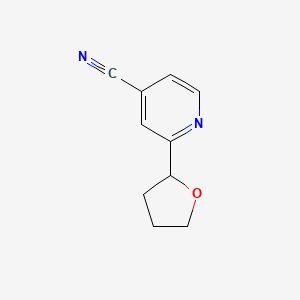
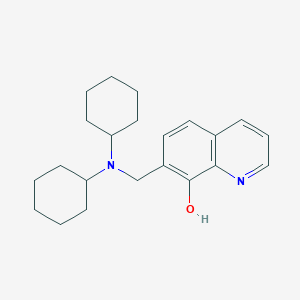

![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
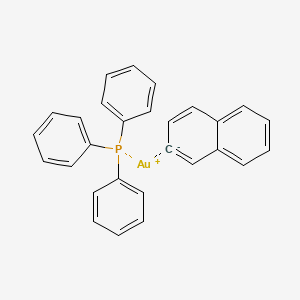
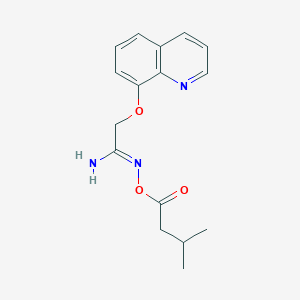

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)

